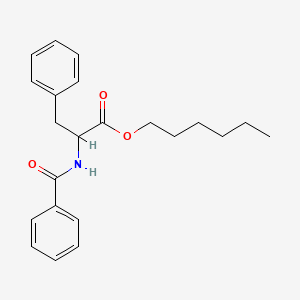![molecular formula C17H10Cl2N8O3 B11549387 2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11549387.png)
2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a tetrazole ring, a cyano group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a halogenated aromatic compound reacts with sodium cyanide.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting an ester with hydrazine hydrate.
Condensation Reaction: The final step involves a condensation reaction between the tetrazole derivative and the hydrazide derivative in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives and other functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in materials science, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2,4-DICHLORO-5-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H10Cl2N8O3 |
|---|---|
Molecular Weight |
445.2 g/mol |
IUPAC Name |
2-[5-(2-cyanophenyl)tetrazol-2-yl]-N-[(E)-(2,4-dichloro-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H10Cl2N8O3/c18-13-6-14(19)15(27(29)30)5-11(13)8-21-22-16(28)9-26-24-17(23-25-26)12-4-2-1-3-10(12)7-20/h1-6,8H,9H2,(H,22,28)/b21-8+ |
InChI Key |
FODKKIQTEAMGQT-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)C2=NN(N=N2)CC(=O)N/N=C/C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NN(N=N2)CC(=O)NN=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenoxy)-N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11549306.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11549314.png)
![2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B11549321.png)
![2-{[(E)-(3-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11549323.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11549324.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide](/img/structure/B11549329.png)
![N'~1~,N'~8~-bis[(E)-(4-propoxyphenyl)methylidene]octanedihydrazide](/img/structure/B11549341.png)
![6-{(2Z)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11549346.png)
![N'-[(1E)-1-(4-Methoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11549356.png)
![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11549362.png)
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11549364.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol](/img/structure/B11549372.png)

![4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11549391.png)
